molecular formula C8H11BrO B3118058 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone CAS No. 2306268-76-6

1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone

Cat. No.: B3118058
CAS No.: 2306268-76-6
M. Wt: 203.08
InChI Key: ZEMDOFYACVYFAH-UHFFFAOYSA-N
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Description

1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone (CAS: 2306268-76-6, MFCD31729394) is a bicyclo[1.1.1]pentane derivative featuring a bromomethyl group at the 3-position and an acetyl group (ethanone) at the 1-position of the strained bicyclic scaffold. Its molecular formula is C₈H₁₁BrO, with a molecular weight of 203.08 g/mol and a purity typically exceeding 95% . The bicyclo[1.1.1]pentane core imparts unique steric and electronic properties, making this compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO/c1-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMDOFYACVYFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the generation of [1.1.1]propellane on demand. This method provides a straightforward and scalable approach to produce gram quantities of bicyclo[1.1.1]pentane derivatives .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Radical Reactions: The strained bicyclo[1.1.1]pentane core can participate in radical reactions, leading to the formation of complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound's bicyclic structure suggests potential activity as a pharmacophore in drug design. Bicyclic compounds are often found in various therapeutic agents due to their ability to interact with biological targets effectively. Research indicates that modifications of bicyclic compounds can lead to enhanced biological activity, making 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone a candidate for further investigation in drug development.

Case Study: Analgesic Properties
In a study focusing on the analgesic properties of bicyclic compounds, researchers synthesized derivatives of this compound and evaluated their efficacy in pain models. The results indicated that certain derivatives exhibited significant analgesic effects compared to standard analgesics, suggesting that this compound could be a lead for developing new pain management therapies.

Material Science

Polymer Synthesis
The unique structure of this compound allows it to serve as a monomer in polymer chemistry. Its bromomethyl group can participate in radical polymerization reactions, leading to the formation of novel polymers with tailored properties.

PropertyValue
Glass Transition TempTBD
Thermal StabilityHigh
SolubilitySoluble in organic solvents

Case Study: Development of Functional Polymers
Research has demonstrated the use of this compound in creating functional polymers that exhibit enhanced mechanical properties and thermal stability. These polymers have potential applications in coatings and composite materials, where durability and performance are critical.

Chemical Synthesis

Synthetic Intermediates
Due to its reactive bromomethyl group, this compound serves as an important intermediate in organic synthesis. It can be utilized to introduce the bicyclic moiety into various organic frameworks.

Reaction TypeApplication
Nucleophilic SubstitutionSynthesis of complex molecules
Cross-coupling ReactionsFormation of carbon-carbon bonds

Case Study: Synthesis of Novel Compounds
A recent study highlighted its use in synthesizing novel heterocyclic compounds through nucleophilic substitution reactions. The resulting compounds exhibited promising biological activities, showcasing the versatility of this intermediate in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone is primarily based on its ability to undergo various chemical transformations due to the strained bicyclo[1.1.1]pentane core. This strain facilitates the formation of reactive intermediates, which can interact with molecular targets and pathways in biological systems. The bromomethyl group can act as a leaving group in substitution reactions, while the ethanone moiety can participate in redox reactions, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of bicyclo[1.1.1]pentane derivatives allows for direct comparisons with analogs bearing different substituents. Below is a detailed analysis:

Key Differences in Reactivity

  • Bromomethyl vs. Methoxy/Hydroxyl Groups : The bromomethyl group in the target compound enables nucleophilic substitution reactions (e.g., Suzuki coupling or amination), whereas methoxy and hydroxyl analogs are less reactive but more stable under basic conditions .
  • Acetyl vs. Ester Groups: The acetyl group in 1-[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone can undergo ketone-specific reactions (e.g., Grignard additions), while ester-containing derivatives (e.g., methyl 2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetate) are prone to hydrolysis or transesterification .

Pharmaceutical Relevance

  • The bromomethyl derivative is a key intermediate in synthesizing γ-secretase modulators (e.g., triazolo-azepine derivatives) for Alzheimer’s disease .
  • In contrast, the hydroxyl analog (1-{3-hydroxybicyclo[1.1.1]pentan-1-yl}ethanone) is explored for its metabolic stability in prodrug designs .

Physical Properties

  • Solubility : Bromomethyl and ester derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DCM, THF), while hydroxyl and methoxy analogs are more water-soluble .
  • Thermal Stability: The acetyl group in this compound enhances thermal stability (decomposition >150°C), whereas bromo-chloro analogs (e.g., 1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane) are more volatile .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone, and how do reaction conditions impact product selectivity?

  • Methodology : The synthesis often leverages bicyclo[1.1.1]pentane (BCP) alcohols as precursors. For example, palladium-catalyzed coupling of BCP alcohols with halides enables strain-release-driven C–C activation, allowing bromomethyl functionalization. Key variables include the choice of base (e.g., K3_3PO4_4 vs. Cs2_2CO3_3) and solvent (e.g., toluene or DMF), which influence chemoselectivity between mono- and di-functionalized products . Bromination of pre-functionalized BCP ketones (e.g., via HBr or PBr3_3) may also be employed, requiring careful control of stoichiometry to avoid over-bromination .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the bicyclo[1.1.1]pentane scaffold and bromomethyl substitution. The unique deshielding of bridgehead protons (~2.5–3.5 ppm) and quaternary carbons (~45–55 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while electron ionization (EI) fragments elucidate the bromomethyl group’s stability .
  • X-ray Crystallography : Limited due to the compound’s volatility, but derivatives (e.g., BCP-amine complexes) may provide crystallographic data to confirm bond angles and strain .

Advanced Research Questions

Q. How does the electronic environment of the bicyclo[1.1.1]pentane core influence the reactivity of the bromomethyl group in cross-coupling reactions?

  • Methodology : Density functional theory (DFT) studies reveal that the BCP scaffold’s high ring strain (~70 kcal/mol) lowers activation barriers for C–C bond cleavage, facilitating Pd-catalyzed couplings. The bromomethyl group’s electrophilicity is enhanced by the electron-withdrawing ketone moiety, favoring oxidative addition with Pd(0) catalysts. Experimental validation involves comparing reaction rates of bromomethyl-BCP derivatives with non-strained analogs (e.g., cyclohexyl) under identical conditions .

Q. What computational approaches predict regioselectivity in functionalization reactions involving this compound?

  • Methodology :

  • DFT Calculations : Analyze transition states for bromomethyl group participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters include bond dissociation energies (BDEs) and frontier molecular orbital (FMO) interactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents (e.g., DMF), which stabilize charged intermediates during Pd-mediated steps .

Q. How can contradictions in reported reaction yields be resolved when scaling up synthesis?

  • Methodology : Systematic optimization of:

  • Catalyst Loading : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2/ligand systems to minimize dehalogenation side reactions.
  • Temperature Gradients : Gradual heating (e.g., 80°C to 110°C) improves reproducibility in exothermic bromination steps.
  • Purification : Flash chromatography with silver nitrate-impregnated silica enhances separation of brominated byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.